molecular formula C21H23N3O4 B2961461 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034324-61-1

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2961461
CAS No.: 2034324-61-1
M. Wt: 381.432
InChI Key: HFRQPKRJOFHUOS-UHFFFAOYSA-N
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Description

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a 2,6-dimethylpyrimidinyloxy group and a 7-methoxybenzofuran-2-yl methanone moiety. The dimethylpyrimidine group may enhance metabolic stability, while the methoxybenzofuran moiety could influence lipophilicity and binding interactions .

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-11-19(23-14(2)22-13)27-16-7-9-24(10-8-16)21(25)18-12-15-5-4-6-17(26-3)20(15)28-18/h4-6,11-12,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRQPKRJOFHUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone , with a molecular formula of C21H23N3O4C_{21}H_{23}N_{3}O_{4} and a molecular weight of approximately 381.4 g/mol, exhibits significant biological activity due to its unique structural features. This article discusses its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound's structure includes a piperidine ring, a pyrimidine moiety, and a methoxybenzofuran component. These features are critical for its biological activity. The synthesis typically involves multi-step processes that allow for the introduction of various functional groups, enhancing the compound's reactivity and potential biological effects.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities. Notably, the following activities have been observed:

  • Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with piperidine and pyrimidine structures have been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Several related compounds have demonstrated efficacy against bacterial and fungal strains, suggesting that this compound may possess similar antimicrobial capabilities.
  • Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective properties in various studies, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Potential

A study evaluated the effects of a similar piperidine derivative on pancreatic cancer cells. The compound exhibited an IC50 value of 0.58 µM, indicating potent growth inhibition in vitro. This suggests that modifications to the piperidine structure can enhance anticancer activity significantly .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as the methoxy group in enhancing antimicrobial potency.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneContains piperidine and pyrimidine structuresAntioxidant, anti-inflammatory
PyrimethamineA pyrimidine derivative used as an antimalarialAntiprotozoal activity
5-FluorouracilA fluorinated pyrimidine used in cancer therapyAnticancer activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related analogs from patent literature and heterocyclic pharmacophores. Key comparisons focus on substituent effects, scaffold modifications, and hypothesized biological activity.

Table 1: Structural Comparison of Selected Analogs

Compound Name/ID Core Scaffold Key Substituents Hypothesized Properties
Target Compound Piperidine 2,6-Dimethylpyrimidin-4-yloxy, 7-methoxybenzofuran-2-yl methanone High lipophilicity; potential kinase inhibition
Patent Example 1 (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl, piperidin-4-yloxy Enhanced solubility; serotonin receptor affinity
Patent Example 2 (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one (3S)-Pyrrolidin-3-yloxy, 3,4-dimethoxyphenyl Improved metabolic stability; CNS penetration

Key Observations:

Scaffold Differences: The target compound employs a piperidine scaffold, whereas patent analogs use pyrido-pyrimidinone cores. In contrast, rigid pyrido-pyrimidinones may optimize binding to flat enzymatic active sites .

Substituent Effects :

  • The 2,6-dimethylpyrimidin-4-yloxy group in the target compound introduces steric bulk and electron-donating methyl groups, which could hinder oxidative metabolism compared to the unsubstituted pyrimidinyloxy groups in patent examples .
  • The 7-methoxybenzofuran moiety contributes to π-π stacking interactions, whereas patent compounds use 3,4-dimethoxyphenyl substituents, which may enhance water solubility via polar methoxy groups .

Patent analogs with pyrrolidinyloxy or piperidinyloxy substituents are structurally aligned with serotonin or dopamine receptor ligands, indicating divergent therapeutic targets .

Methodological Considerations for Similarity Analysis

Structural similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients) or pharmacophore mapping. However, minor substituent changes can drastically alter bioactivity despite high structural similarity. For example:

  • The piperidin-4-yloxy vs.
  • The absence of a benzofuran ring in patent compounds reduces aromatic surface area, which may limit off-target interactions compared to the target compound .

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